molecular formula C19H14N4O6 B2885095 (E)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide CAS No. 851094-54-7

(E)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide

Cat. No. B2885095
CAS RN: 851094-54-7
M. Wt: 394.343
InChI Key: ACZYPRMUQVMXFK-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C19H14N4O6 and its molecular weight is 394.343. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Cytotoxic Activities

Compounds related to 1,3,4-oxadiazoles and nitrophenyl derivatives have been synthesized and evaluated for their cytotoxic and antimicrobial activities. The synthesis of such compounds often involves the reaction of specific precursors to yield derivatives with significant biological activities. For instance, studies have shown that certain 1,3,4-oxadiazole and thiadiazole derivatives exhibit notable cytotoxic properties against various cell lines and possess antibacterial activities (Mutchu et al., 2018). These findings suggest that the structure of "(E)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide" could potentially be explored for similar biological applications, given its related chemical framework.

Enzyme Inhibition Studies

The structural features of compounds containing 1,3,4-oxadiazole and nitrophenyl groups have been utilized in the synthesis of derivatives aimed at enzyme inhibition studies. Such research efforts aim to identify compounds that can effectively inhibit the activity of specific enzymes, which is crucial in the development of therapeutic agents for various diseases (Abbasi et al., 2013). The enzyme inhibition capabilities of these compounds further underscore their potential in scientific research, particularly in the development of novel pharmaceuticals.

Anti-Leishmanial Activity

Research into nitroaromatic compounds, including those with structures akin to "this compound," has also extended to the evaluation of anti-leishmanial activity. Studies have reported the synthesis and characterization of new nitroaromatic compounds with the ability to inhibit the growth of Leishmania infantum, highlighting the importance of the nitro group for biological activity (Dias et al., 2015). This suggests potential research applications of similar compounds in the search for new treatments for leishmaniasis.

properties

IUPAC Name

(E)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O6/c24-17(7-4-12-2-1-3-14(10-12)23(25)26)20-19-22-21-18(29-19)13-5-6-15-16(11-13)28-9-8-27-15/h1-7,10-11H,8-9H2,(H,20,22,24)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZYPRMUQVMXFK-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.